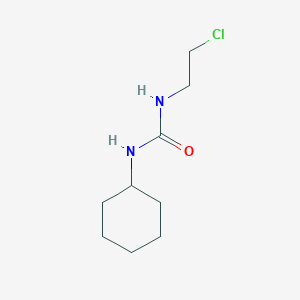

1-(2-Chloroethyl)-3-cyclohexylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOZXMXBLXQEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160887 | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-11-7 | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13908-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROETHYL)-3-CYCLOHEXYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C001066WH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2-Chloroethyl)-3-cyclohexylurea (CCNU/Lomustine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), also known as Lomustine, is a potent alkylating agent belonging to the nitrosourea class of chemotherapeutic drugs.[1][2] Its high lipophilicity allows it to effectively cross the blood-brain barrier, making it a cornerstone in the treatment of brain tumors, including glioblastoma, as well as Hodgkin's lymphoma.[1][3][4] Lomustine exerts its cytotoxic effects through a dual mechanism involving DNA alkylation and protein carbamoylation, which collectively disrupt cellular processes and lead to cancer cell death.[3][5] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning Lomustine's therapeutic action.

Metabolic Activation of Lomustine

Lomustine is a prodrug that undergoes spontaneous, non-enzymatic decomposition under physiological conditions to form its active cytotoxic species.[1][5] This bioactivation does not require enzymatic processes, a characteristic that distinguishes it from many other chemotherapeutic agents.[3] The decomposition of Lomustine yields two key reactive intermediates: a 2-chloroethyl diazonium ion and a cyclohexyl isocyanate.[1][5]

The formation of these intermediates is a critical step in the drug's mechanism of action, as they are responsible for the subsequent alkylation and carbamoylation reactions that lead to cytotoxicity.

Caption: Metabolic activation of CCNU.

The Dual Mechanism of Cytotoxicity

The anticancer effects of Lomustine are attributed to two distinct but complementary mechanisms:

-

DNA Alkylation: Mediated by the 2-chloroethyl diazonium ion.

-

Protein Carbamoylation: Mediated by the cyclohexyl isocyanate.

DNA Alkylation and Interstrand Cross-linking

The highly reactive 2-chloroethyl diazonium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases.[3][5] The primary target for alkylation is the O6 position of guanine, a reaction considered critical for the drug's cytotoxic effects.[6][7] Alkylation also occurs at other sites, such as the N7 position of guanine and on cytidine and adenine, but the O6-alkylguanine adduct is the most significant lesion.[5][6]

Following the initial alkylation of a guanine residue on one DNA strand, a second reaction can occur. The chloroethyl group attached to the guanine can undergo an intramolecular cyclization, eliminating the chloride ion and forming a reactive intermediate. This intermediate then reacts with a cytosine residue on the opposing DNA strand, resulting in the formation of a covalent interstrand cross-link (ICL).[5] These ICLs prevent the separation of the DNA double helix, thereby inhibiting essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Caption: DNA interstrand cross-linking by CCNU.

Table 1: Key DNA Adducts Formed by Lomustine

| Adduct Type | DNA Base | Position | Significance |

| Monoadduct | Guanine | O6 | Critical for cytotoxicity, precursor to ICLs[6][7] |

| Monoadduct | Guanine | N7 | Less cytotoxic than O6-alkylation[6] |

| Interstrand Cross-link | Guanine-Cytosine | O6-N3 | Highly cytotoxic, blocks DNA replication and transcription[5][6] |

Protein Carbamoylation

The second reactive species generated from Lomustine, cyclohexyl isocyanate, is responsible for the carbamoylation of proteins.[5] This process involves the covalent modification of amino groups on proteins, particularly the ε-amino group of lysine residues.[5][9] Carbamoylation can alter the structure and function of proteins, leading to the inhibition of key enzymatic processes.[3][10][11][12]

One of the significant consequences of protein carbamoylation by Lomustine is the potential inhibition of DNA repair enzymes.[5][9] By inactivating proteins involved in DNA repair pathways, Lomustine can potentiate its own DNA-damaging effects, making it more difficult for cancer cells to recover from the alkylation-induced lesions. Additionally, carbamoylation has been shown to inhibit other critical enzymes such as thioredoxin reductase and glutathione reductase, which are involved in cellular redox regulation.[13]

Cellular Response to Lomustine-Induced Damage

The extensive DNA damage caused by Lomustine triggers a cellular response aimed at repairing the lesions.[14][15][16] However, the formation of interstrand cross-links presents a significant challenge to the cell's repair machinery.[14] Multiple DNA repair pathways, including nucleotide excision repair (NER) and homologous recombination (HR), are involved in the attempt to resolve these complex lesions.[15][17]

If the DNA damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis.[7][17] The inability to replicate and transcribe DNA due to the persistent cross-links is a major signal for the activation of apoptotic pathways.[7]

Experimental Protocols

Protocol 1: Comet Assay to Detect DNA Strand Breaks and Cross-links

This single-cell gel electrophoresis assay is used to quantify DNA damage.

Methodology:

-

Cell Treatment: Treat cancer cell lines with varying concentrations of Lomustine for a specified duration.

-

Cell Embedding: Embed individual cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: Subject the slides to electrophoresis. Undamaged DNA remains in the nucleoid, while fragmented DNA (from strand breaks) migrates towards the anode, forming a "comet tail."

-

Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

Cross-link Detection: To specifically detect ICLs, a second step involving irradiation can be added after cell lysis to induce random strand breaks. In the presence of ICLs, the migration of DNA will be impeded, resulting in a smaller comet tail compared to control cells.

Protocol 2: Western Blot for Analysis of DNA Repair Protein Expression

This technique is used to measure the levels of key proteins involved in DNA repair pathways.

Methodology:

-

Protein Extraction: Lyse Lomustine-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., Bradford or BCA).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to DNA repair proteins of interest (e.g., proteins from the NER or HR pathways).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The mechanism of action of this compound (Lomustine) is a multifaceted process that involves its spontaneous conversion into two reactive species. The 2-chloroethyl diazonium ion alkylates DNA, with the formation of interstrand cross-links at the O6 position of guanine being the primary cytotoxic event.[6][7] Concurrently, the cyclohexyl isocyanate carbamoylates proteins, which can inhibit crucial cellular functions, including DNA repair.[5][9] This dual mechanism of action, which ultimately leads to the inhibition of DNA replication and transcription and the induction of apoptosis, underscores the efficacy of Lomustine as a potent chemotherapeutic agent, particularly for malignancies of the central nervous system.[1][3] A thorough understanding of these intricate molecular pathways is essential for the development of more effective cancer therapies and strategies to overcome drug resistance.

References

-

Wikipedia. Lomustine. [Link]

-

National Center for Biotechnology Information. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. [Link]

-

MedPath. Lomustine. [Link]

-

National Center for Biotechnology Information. METHYL-CCNU - Pharmaceuticals. [Link]

-

ImpriMed. Lomustine: An Overview. [Link]

-

Schallreuter, K. U., Gleason, F. K., & Wood, J. M. (1990). The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1054(1), 14–20. [Link]

-

National Center for Biotechnology Information. Lomustine. PubChem. [Link]

-

Patsnap Synapse. What is the mechanism of Lomustine?. [Link]

-

YouTube. CARMUSTINE + LOMUSTINE | Nitrosoureas | Anticancer Drugs. [Link]

-

Wedgewood Pharmacy. Lomustine for Dogs and Cats. [Link]

-

Berger, M. R., & Habs, M. (1987). Nitrosoureas. Modes of action and perspectives in the use of hormone receptor affinity carrier molecules. Journal of Cancer Research and Clinical Oncology, 113(4), 309–322. [Link]

-

Srivenugopal, K. S., & Ali-Osman, F. (1996). Comparison of DNA lesions produced by tumor-inhibitory 1,2-bis(sulfonyl)hydrazines and chloroethylnitrosoureas. Anti-cancer Drug Design, 11(6), 473–485. [Link]

-

Wikipedia. Nitrosourea. [Link]

-

Lea, M. A., Luke, A., & Martinson, C. (1987). Effects of carbamoylating agents on tumor metabolism. International Journal of Biochemistry, 19(12), 1145–1150. [Link]

-

Cai, Y. N., Le-Provost, F., Shapiro, B. H., & Waxman, D. J. (1994). 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) modulates rat liver microsomal cyclophosphamide and ifosphamide activation by suppressing cytochrome P450 2C11 messenger RNA levels. Drug Metabolism and Disposition, 22(5), 673–679. [Link]

-

PharmaCompass. Lomustine. [Link]

-

ResearchGate. Selected chemotherapeutic alkylating agents. DNA damage is... [Link]

-

MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

-

Kraus, L. M., & Kraus, A. P., Jr (2001). Carbamoylation of amino acids and proteins in uremia. Kidney International. Supplement, 78, S102–S107. [Link]

-

Dog Cancer Blog. CCNU use for Lympho Rescue Protocols. [Link]

-

Glet, P., & Gacko, M. (2004). [Carbamylation of proteins--mechanism, causes and consequences]. Postepy higieny i medycyny doswiadczalnej (Online), 58, 423–429. [Link]

-

ResearchGate. Proposed metabolic activation pathways of 6-NC. [Link]

-

Sci-Hub. CCNU in the Treatment of Canine Epitheliotropic Lymphoma. [Link]

-

Gustave Roussy. Mechanisms of DNA Repair and Carcinogenesis. [Link]

-

National Center for Biotechnology Information. Protein Carbamylation and Cardiovascular Disease. [Link]

-

National Center for Biotechnology Information. DNA Damage/Repair Management in Cancers. [Link]

-

National Center for Biotechnology Information. DNA repair mechanisms in cancer development and therapy. [Link]

-

ResearchGate. Response to CCNU in 46 dogs with ELSA. [Link]

-

National Center for Biotechnology Information. Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance. [Link]

-

Rassnick, K. M., Moore, A. S., Williams, L. E., London, C. A., Kintzer, P. P., Engler, S. J., & Cotter, S. M. (1999). Treatment of canine mast cell tumors with CCNU (lomustine). Journal of Veterinary Internal Medicine, 13(6), 601–605. [Link]

-

National Center for Biotechnology Information. DNA Damage and Repair in Human Cancer: Molecular Mechanisms and Contribution to Therapy-Related Leukemias. [Link]

-

ScienceDaily. Repairing DNA Damage: Researchers Discover Critical Process In Cancer Treatment. [Link]

-

National Center for Biotechnology Information. Lomustine (CCNU) and prednisone chemotherapy for high-grade completely excised canine mast cell tumors. [Link]

-

ResearchGate. e The proposed general metabolic activation pathways of carcinogenic PAs mediated by the formation of DHP-DNA adducts leading to PA-induced liver tumor initiation. [Link]

-

Ruan, J., Cerniglia, C. E., & Fu, P. P. (2017). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Chemical Research in Toxicology, 30(1), 139–154. [Link]

-

MDPI. Cancer Metabolism: Phenotype, Signaling and Therapeutic Targets. [Link]

-

De Flora, S. (1979). Metabolic activation and deactivation of mutagens and carcinogens. La Ricerca in Clinica e in Laboratorio, 9(3), 237–254. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lomustine | C9H16ClN3O2 | CID 3950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lomustine - Wikipedia [en.wikipedia.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. METHYL-CCNU - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Lomustine? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of carbamoylating agents on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of DNA Repair and Carcinogenesis | Gustave Roussy [gustaveroussy.fr]

- 15. DNA Damage/Repair Management in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Damage and Repair in Human Cancer: Molecular Mechanisms and Contribution to Therapy-Related Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA repair mechanisms in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 1-(2-Chloroethyl)-3-cyclohexylurea

An In-Depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea: Pathways, Protocols, and Mechanistic Insights

This compound is a molecule of significant pharmaceutical relevance, primarily serving as the direct precursor to Lomustine (CCNU), an alkylating nitrosourea agent employed in chemotherapy for treating brain tumors and Hodgkin's lymphoma.[1][2] The efficiency, scalability, and purity of the this compound synthesis are therefore critical parameters that directly impact the production of this life-saving medication. This guide provides an in-depth exploration of the principal synthetic routes to this key intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect the causality behind procedural choices, offering insights honed from practical application in drug development.

Part 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound logically cleaves the urea C-N bonds. The most direct and industrially favored disconnection points to two primary synthons: cyclohexylamine and a 2-chloroethyl isocyanate equivalent. An alternative disconnection suggests a precursor with a more stable handle, such as a hydroxyethyl group, which can be subsequently converted to the chloroethyl moiety. This analysis reveals two robust synthetic strategies that will be explored in detail.

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthesis Pathways

Two principal, field-proven pathways for the synthesis of this compound are presented. The choice between these routes often depends on starting material availability, process safety considerations, and desired scale.

Pathway A: Direct Synthesis via Isocyanate-Amine Coupling

This is the most atom-economical and direct route, involving the nucleophilic addition of 2-chloroethylamine to cyclohexyl isocyanate. The reaction is typically rapid and high-yielding.[3][4] It is the foundation of modern continuous flow syntheses of the Lomustine precursor.[2][5]

Mechanism and Rationale: The core of this reaction is the attack of the lone pair of electrons on the nitrogen atom of 2-chloroethylamine onto the highly electrophilic carbonyl carbon of the isocyanate group. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea product. Since 2-chloroethylamine is often supplied as a hydrochloride salt to enhance stability, a non-nucleophilic base such as triethylamine (TEA) is required to liberate the free amine in situ.[3][6] The choice of an anhydrous solvent like tetrahydrofuran (THF) is critical to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid and subsequent decomposition to cyclohexylamine, an impurity.[7]

Caption: Workflow for the direct synthesis of this compound.

Experimental Protocol: Continuous Flow Synthesis [3][6]

-

Stream Preparation:

-

Stream A: Prepare a solution of cyclohexylamine (1.0 equiv.) and triethylamine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Stream B: Prepare a solution of 1-chloro-2-isocyanatoethane (1.4 equiv.) in anhydrous THF.

-

-

Reaction:

-

Pump both streams at controlled flow rates into a T-mixer connected to a heated flow reactor (e.g., a PFA capillary tube in a heated block).

-

Maintain the reactor temperature at 50 °C.

-

Set the total flow rate to achieve a residence time of approximately 60 seconds.

-

-

Workup and Isolation:

-

The output stream from the reactor, containing the product this compound, is collected.

-

An intermediate purification step, such as a liquid-liquid extraction, is often employed to remove triethylamine hydrochloride and any unreacted starting materials before the subsequent nitrosation step to Lomustine.[2][4]

-

Pathway B: Two-Step Synthesis via Hydroxyethyl Intermediate

This pathway avoids the direct handling of 2-chloroethylamine by first reacting cyclohexyl isocyanate with the more stable and less volatile monoethanolamine. The resulting hydroxyl group is then converted to the target chloride in a subsequent step.[1]

Step 1: Formation of 1-(2-Hydroxyethyl)-3-cyclohexylurea

Mechanism and Rationale: Similar to Pathway A, this step involves the nucleophilic addition of the amino group of monoethanolamine to cyclohexyl isocyanate. The reaction is highly chemoselective for the amine over the alcohol group due to the greater nucleophilicity of nitrogen. Acetonitrile is a suitable polar aprotic solvent for this transformation.[1]

Step 2: Chlorination of 1-(2-Hydroxyethyl)-3-cyclohexylurea

Mechanism and Rationale: The conversion of the primary alcohol to an alkyl chloride is achieved using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate. The urea nitrogen atoms are significantly less nucleophilic than the hydroxyl group and do not interfere. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can facilitate the reaction.[1] Toluene is an effective solvent as it allows for heating to drive the reaction to completion and the azeotropic removal of HCl gas produced.

Caption: Workflow for the two-step synthesis via a hydroxyethyl intermediate.

Experimental Protocol: Batch Synthesis [1]

-

Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-cyclohexylurea

-

To a stirred solution of monoethanolamine in acetonitrile, add cyclohexyl isocyanate dropwise while maintaining the temperature below 30 °C.

-

After the addition is complete, stir the mixture for 1-2 hours at room temperature.

-

The product, 1-(2-hydroxyethyl)-3-cyclohexylurea, can often be used directly in the next step without rigorous purification.

-

-

Step 2: Synthesis of this compound

-

To a stirred suspension of 1-(2-hydroxyethyl)-3-cyclohexylurea (0.45 mol) and zinc chloride (9.0 g) in toluene (1350 mL) at 20 °C, add thionyl chloride (0.675 mol) dropwise.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

-

After cooling, distill off the excess thionyl chloride and toluene under vacuum.

-

Add water (300 mL) to the residue and stir for 1 hour to precipitate the product.

-

Filter the solid, wash with water, and dry to yield this compound as a white crystalline solid.

-

Part 3: Data Presentation and Characterization

The successful synthesis of the target compound and its precursor should be validated through analytical characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield | Reference |

| 1-(2-Hydroxyethyl)-3-cyclohexylurea | C₉H₁₈N₂O₂ | 186.25 | - | >90% | [1] |

| This compound | C₉H₁₇ClN₂O | 204.70 | 116-118 | 80% (from hydroxyethyl) | [1] |

Part 4: Application in Lomustine Synthesis

The primary utility of this compound is its role as the immediate precursor to Lomustine. This transformation is achieved through a nitrosation reaction.

Mechanism: The reaction with a nitrosating agent, such as sodium nitrite in an acidic medium like formic acid, introduces a nitroso group (-N=O) onto the nitrogen atom adjacent to the 2-chloroethyl group.[1][2] This specific regioselectivity is crucial for the drug's mechanism of action.

Caption: Conversion of the intermediate to the final API, Lomustine.

Conclusion

The synthesis of this compound can be accomplished effectively through two primary routes. The direct coupling of cyclohexyl isocyanate and 2-chloroethylamine offers an efficient, atom-economical pathway well-suited for modern manufacturing paradigms like continuous flow. The two-step alternative, proceeding through a stable hydroxyethyl intermediate, provides a robust method for batch production, mitigating the challenges associated with handling less stable reagents. A thorough understanding of the mechanisms and experimental parameters of both pathways is essential for researchers and drug development professionals aiming to produce the critical anticancer agent, Lomustine.

References

-

Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI.[Link]

- RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.[Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.[Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.[Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.[Link]

-

Rapid On-Demand Synthesis of Lomustine under Continuous Flow Conditions. Organic Process Research & Development.[Link]

-

Flow synthesis kinetics for lomustine, an anti-cancer active pharmaceutical ingredient. Reaction Chemistry & Engineering.[Link]

-

Flow synthesis kinetics for lomustine, an anti-cancer active pharmaceutical ingredient. Edinburgh Research Explorer.[Link]

-

Continuous Extraction of 2-Chloroethyl isocyanate for this compound Purification. National Institutes of Health (NIH).[Link]

-

Process Design and Development of a Small Scale Hybrid Manufacturing System for the Cancer Drug Lomustine. AIChE Proceedings.[Link]

- US4384140A - 2-Chloroethyl urea derivatives.

- CN111548287A - Preparation method of cyclohexyl isocyanate.

-

Cyclohexyl isocyanate | C7H11NO. PubChem, National Institutes of Health.[Link]

- Method for preparing cyclohexyl isocyanate by using solid phosgene.

Sources

- 1. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - Google Patents [patents.google.com]

- 2. cdn.websites.hibu.com [cdn.websites.hibu.com]

- 3. Flow synthesis kinetics for lomustine, an anti-cancer active pharmaceutical ingredient - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00184A [pubs.rsc.org]

- 4. Continuous Extraction of 2-Chloroethyl isocyanate for this compound Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (642e) Process Design and Development of a Small Scale Hybrid Manufacturing System for the Cancer Drug Lomustine | AIChE [proceedings.aiche.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chloroethyl)-3-cyclohexylurea: Properties, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-3-cyclohexylurea is a crucial chemical intermediate, primarily recognized for its role as the immediate precursor to the alkylating nitrosourea chemotherapeutic agent, Lomustine (CCNU).[1] Understanding the chemical properties, structure, and synthesis of this urea derivative is paramount for researchers and professionals involved in the development and manufacturing of anticancer drugs. This guide provides a comprehensive technical overview of this compound, delving into its core chemical characteristics, synthesis protocols, and its broader significance in medicinal chemistry.

Chemical Properties and Structure

This compound is a urea derivative characterized by a cyclohexyl group and a 2-chloroethyl group attached to the nitrogen atoms of the urea moiety. Its chemical structure is fundamental to its reactivity, particularly in the subsequent nitrosation step to form Lomustine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇ClN₂O | |

| Molecular Weight | 204.7 g/mol | |

| Melting Point | 116-118 °C or 129 °C | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Data not readily available; likely soluble in organic solvents. |

Note on Melting Point: Discrepancies in reported melting points may arise from different analytical methods or the presence of impurities.

Chemical Structure

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is a critical step in the production of Lomustine. A common and effective method involves the reaction of 1-(2-hydroxyethyl)-3-cyclohexylurea with thionyl chloride.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

1-(2-hydroxyethyl)-3-cyclohexylurea

-

Thionyl chloride (SOCl₂)

-

Zinc chloride (ZnCl₂)

-

Toluene

-

Water

Procedure:

-

To a stirred mixture of 84 g (0.45 mol) of 1-(2-hydroxyethyl)-3-cyclohexylurea and 9.0 g of 98% zinc chloride in 1350 ml of toluene at 20 °C, add 50.3 ml (0.675 mol) of thionyl chloride dropwise.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

-

Distill off the mixture of thionyl chloride and toluene in vacuo until the distillation ceases.

-

Add 300 ml of water to the residue and stir for 1 hour.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

Expected Yield: 73.79 g (80%) of white crystals.[2]

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile to yield a product with a melting point of 116-118 °C.[2]

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Cyclohexyl Protons: A complex multiplet in the region of 1.0-2.0 ppm.

-

CH-N Proton: A multiplet around 3.5-3.8 ppm.

-

NH Protons: Two broad singlets, likely in the range of 5.0-7.0 ppm, which are exchangeable with D₂O.

-

CH₂-Cl Protons: A triplet around 3.6-3.8 ppm.

-

CH₂-N Protons: A quartet (or triplet of triplets) around 3.4-3.6 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Cyclohexyl Carbons: Peaks in the aliphatic region, approximately 25-55 ppm.

-

CH-N Carbon: A peak around 50-60 ppm.

-

CH₂-Cl Carbon: A peak around 40-45 ppm.

-

CH₂-N Carbon: A peak around 40-45 ppm.

-

C=O (Urea) Carbon: A peak in the downfield region, around 155-160 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹.

-

C-H Stretching (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).

-

C=O Stretching (Urea Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹.

-

N-H Bending (Urea Amide II): A band in the region of 1550-1580 cm⁻¹.

-

C-N Stretching: Absorptions in the fingerprint region.

-

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (204.7 g/mol ) would be expected, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the chloroethyl group, cleavage of the cyclohexyl ring, and fragmentation of the urea linkage.

Reactivity and Biological Significance

The primary chemical reactivity of interest for this compound is its role as a nucleophile in the nitrosation reaction to form Lomustine. The nitrogen atom of the urea is susceptible to electrophilic attack by a nitrosating agent.

Beyond its role as a precursor, chloroethylurea derivatives have been investigated for their own biological activities. Studies on related N-aryl-N'-(2-chloroethyl)ureas have shown that these compounds can exhibit significant antiproliferative activity against various tumor cell lines.[3] The mechanism of action for some of these analogs involves the alkylation of β-tubulin, leading to microtubule depolymerization and cell cycle arrest.[3] Furthermore, some cycloalkyl-substituted aryl chloroethylureas have been shown to inhibit the nuclear translocation of thioredoxin-1, a protein involved in cancer cell proliferation and resistance to chemotherapy.[1]

Caption: The dual role of this compound as a precursor and a potentially bioactive molecule.

Safety and Handling

As a chloroethyl-containing compound and a precursor to a cytotoxic drug, this compound should be handled with appropriate safety precautions.

Table 2: Safety and Hazard Information

| Aspect | Information | Reference(s) |

| Hazard Statements | No specific GHS hazard statements are readily available. However, as a chloroethyl amine derivative, it should be treated as potentially toxic and an irritant. | [4] |

| Precautionary Measures | Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | [4] |

| First Aid | If inhaled: Move to fresh air. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. If swallowed: Seek immediate medical attention. | [4] |

| Stability and Reactivity | Stable under normal storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas. | [4] |

| Disposal | Dispose of in accordance with local, regional, and national regulations for chemical waste. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration. | [4] |

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry, primarily due to its indispensable role in the synthesis of the anticancer drug Lomustine. A thorough understanding of its chemical properties, synthesis, and potential biological activities is essential for researchers and professionals in drug development. While it is often viewed as simply an intermediate, the broader class of chloroethylureas exhibits intriguing biological properties that warrant further investigation. This guide provides a foundational understanding of this important compound, highlighting the necessity for careful handling and the potential for further research into its chemical and biological landscape.

References

-

PubMed. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Table 3, Properties of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea. In 15th Report on Carcinogens. Available at: [Link]

- Google Patents. (n.d.). RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.

-

PubMed. (1971). Effects of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU; NSC-79037) and Its Degradation Products on Progression of L1210 Cells Through the Cell Cycle. Available at: [Link]

-

PubMed. (1994). 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) modulates rat liver microsomal cyclophosphamide and ifosphamide activation by suppressing cytochrome P450 2C11 messenger RNA levels. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of N-(2-chloroethyl)-n'-(1-phenylcyclohexyl)urea (CAS 13908-23-1). Available at: [Link]

-

PubMed. (2008). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Available at: [Link]

-

Global Substance Registration System. (n.d.). This compound. Available at: [Link]

-

PubMed. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Available at: [Link]

-

PubMed. (1978). Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Available at: [Link]

-

Organic Syntheses. (n.d.). asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Available at: [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/0f8e9e6c2e3d1c9b8e9b6c9a9c9b9c9e9e9e9e9e]([Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). Available at: [Link]

-

PubMed. (1981). Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Available at: [Link]

-

PubMed. (1971). Clinical studies with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (NSC 79037). Available at: [Link]

-

PubMed Central. (n.d.). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Available at: [Link]

-

Googleapis.com. (2009). (12) Patent Application Publication (10) Pub. No.: US 2010/0022528 A1. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Available at: [Link]

-

eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chloroethyl)-3-cyclohexylurea

This guide provides a comprehensive framework for the characterization of 1-(2-Chloroethyl)-3-cyclohexylurea, a molecule of interest within pharmaceutical research and development. As an analogue of therapeutically significant compounds, understanding its physicochemical properties is paramount for any potential application. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for determining its solubility and stability profiles.

Introduction: The Imperative of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. These properties are not mere data points; they are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life.[1][] For this compound, an alkylating agent belonging to the chloroethyl urea class of compounds, a thorough understanding of these characteristics is essential.[3][4] This guide delineates the principles and protocols for a comprehensive assessment of its solubility and stability, ensuring a foundation of robust data for informed decision-making in a research and development setting.

Part 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences the absorption and, consequently, the therapeutic efficacy of a potential drug substance.[][5] For orally administered drugs, poor aqueous solubility can be a significant hurdle to achieving desired bioavailability. Conversely, understanding solubility in various organic solvents is crucial for purification, formulation, and analytical method development.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two key solubility measurements:

-

Thermodynamic Solubility : This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[6] The shake-flask method is the most reliable technique for its determination.[6][7]

-

Kinetic Solubility : Often determined in high-throughput screening, this measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). While faster, it can overestimate solubility as it may not represent a true equilibrium state.

For the rigorous characterization required in later-stage research, determining the thermodynamic solubility is imperative.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the definitive method for assessing the equilibrium solubility of this compound. The choice of solvents should reflect a range of polarities and be relevant to pharmaceutical processing and physiological conditions.

Objective: To determine the equilibrium concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid, purity >98%)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of each pre-equilibrated solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). The rationale for this extended time is to ensure the dissolution process has reached a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. For robust separation, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no particulate matter is carried over, filter the aliquot through a 0.22 µm syringe filter. This filtration step is critical for the accuracy of the subsequent analytical measurement.

-

Dilution & Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

Data Presentation: Solubility of this compound

The results of the solubility study should be presented in a clear and concise table. Based on the properties of related compounds like Lomustine (CCNU), which is practically insoluble in water but soluble in ethanol, a hypothetical solubility profile is presented below.[8][9][10]

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Qualitative Solubility |

| Purified Water | 25 | < 0.1 | Practically Insoluble |

| 0.1 N HCl | 25 | < 0.1 | Practically Insoluble |

| PBS (pH 7.4) | 37 | < 0.1 | Practically Insoluble |

| Ethanol | 25 | ~20 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Freely Soluble |

Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Stability Profile of this compound

Stability testing is a cornerstone of pharmaceutical development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[11][12] Forced degradation, or stress testing, is an essential component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[13][14] This data is fundamental for developing stability-indicating analytical methods, which are required for all formal stability studies.[11][14]

Anticipated Degradation Pathways

The structure of this compound suggests several potential points of chemical instability:

-

Hydrolysis of the Urea Linkage: Under strong acidic or basic conditions, the urea moiety can be hydrolyzed.

-

Reactivity of the Chloroethyl Group: The terminal chlorine is a leaving group, making the ethyl chain susceptible to nucleophilic substitution or elimination reactions, particularly under basic conditions.

-

Oxidation: While no specific moieties are highly prone to oxidation, the molecule is not entirely inert and its behavior under oxidative stress must be evaluated.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).[13] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[13][15]

Objective: To identify the primary degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (ACN) or other suitable organic solvent

-

Temperature-controlled ovens/water baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN/Water).[15]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C. Monitor at several time points (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature. This reaction is often rapid; monitor at shorter intervals (e.g., 5, 15, 60 minutes).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor at several time points (e.g., 2, 6, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and the stock solution to heat (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis:

-

At each time point, withdraw a sample.

-

Neutralize the acid and base-stressed samples before injection to prevent damage to the HPLC column.

-

Analyze all samples, including an unstressed control, by a suitable HPLC-PDA/MS method. The use of a PDA detector is crucial for assessing peak purity and ensuring that degradant peaks are spectrally different from the parent peak. Mass spectrometry provides invaluable data for the structural elucidation of any new impurities.[11]

-

-

Data Interpretation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times (RRT) and peak areas of all degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Data Presentation: Summary of Forced Degradation Results

The results should be tabulated to provide a clear overview of the compound's stability under different stress conditions.

| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | RRT of Major Degradant |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hr | ~8% | 1 | 0.75 |

| Base Hydrolysis | 0.1 N NaOH, 25°C | 1 hr | ~15% | 2 | 0.62, 0.88 |

| Oxidation | 3% H₂O₂, 25°C | 24 hr | ~5% | 1 | 1.15 |

| Thermal (Solution) | 60°C | 72 hr | < 2% | 0 | N/A |

| Photolysis (Solution) | ICH Q1B | - | < 1% | 0 | N/A |

Workflow Visualization

This diagram outlines the logical flow of a comprehensive stability assessment program.

Caption: Stability Testing Program Workflow.

Conclusion

The protocols and frameworks detailed in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of this compound. By adhering to these methodologies, researchers can generate high-quality, reliable data essential for the advancement of any research or development program. The principles of explaining experimental causality, ensuring self-validating protocols, and grounding claims in authoritative guidelines are paramount to achieving scientific integrity. The resulting comprehensive physicochemical profile will enable informed decisions regarding formulation, analytical control strategies, and the overall development pathway for this compound of interest.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Waterman, K. C., & MacDonald, B. C. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Nitrosourea Chemotherapeutic Agents. U.S. Department of Health and Human Services. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. NIH. [Link]

-

Bray, D. A., et al. (1971). Effects of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU; NSC-79037) and Its Degradation Products on Progression of L1210 Cells Through the Cell Cycle. PubMed. [Link]

-

Hansen, H. H., et al. (1971). Clinical studies with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (NSC 79037). PubMed. [Link]

-

OEHHA. (1990). 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) (Lomustine). California Office of Environmental Health Hazard Assessment. [Link]

-

Patenaude, A., et al. (2013). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate. [Link]

-

Gale. (n.d.). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). [Link]

-

Kim, J., et al. (2014). Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways. PubMed. [Link]

-

GSRS. (n.d.). This compound. Global Substance Registration System. [Link]

-

Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. [Link]

-

Kim, J., et al. (2014). Urea Degradation by Electrochemically Generated Reactive Chlorine Species. CORE. [Link]

-

Urbańczyk, E., et al. (2016). Reaction pathways of urea degradation by electrochemically generated.... ResearchGate. [Link]

-

European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. onyxipca.com [onyxipca.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to 1-(2-Chloroethyl)-3-cyclohexylurea and its Nitrosourea Derivatives: Synthesis, Mechanism, and Preclinical Evaluation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-(2-chloroethyl)-3-cyclohexylurea and its clinically significant nitrosourea derivatives, such as Lomustine (CCNU). We will delve into the core chemistry, mechanism of action, and the practical methodologies required for synthesis, characterization, and preclinical evaluation. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a deeper understanding of this important class of chemotherapeutic agents.

Introduction: The Strategic Importance of Chloroethylureas in Oncology

The this compound scaffold is the backbone of a critical class of anticancer agents known as the nitrosoureas. These compounds, most notably Lomustine (CCNU) and Semustine (MeCCNU), are highly lipophilic alkylating agents, a property that allows them to cross the blood-brain barrier effectively.[1][2] This characteristic has made them invaluable in the treatment of brain tumors, such as gliomas, as well as lymphomas and other malignancies.[1]

The therapeutic efficacy of these agents stems from their ability to induce cytotoxic DNA lesions. However, their clinical application is often limited by dose-related toxicities, including delayed and cumulative myelosuppression (suppression of blood cell production in the bone marrow) and, less frequently, pulmonary and renal toxicity.[1][3] A thorough understanding of their synthesis, mechanism, and biological effects is therefore paramount for the development of safer, more effective analogs and for optimizing their use in combination therapies.

Synthesis and Characterization

The synthesis of the active nitrosourea derivatives begins with the preparation of the this compound intermediate. This is followed by a critical nitrosation step to yield the final active pharmaceutical ingredient (API).

General Synthesis Workflow

The overall process can be visualized as a two-stage chemical transformation. The first stage involves the formation of the urea backbone, followed by the introduction of the nitroso group, which is essential for its biological activity.

Caption: General workflow for the synthesis of Lomustine (CCNU).

Experimental Protocol: Synthesis of Lomustine (CCNU)

This protocol describes a laboratory-scale synthesis adapted from established methods.[1][4][5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of this compound (Intermediate 3)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclohexylamine (1.0 equiv.) and a suitable solvent such as tetrahydrofuran (THF).[6] Cool the flask in an ice bath.

-

Addition of Reagents: Slowly add 1-chloro-2-isocyanatoethane (1.4 equiv.) to the stirred solution.[6] Then, add triethylamine (TEA, 1.0 equiv.) dropwise to catalyze the reaction.[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the carbamylation reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture may be used directly or after an initial workup. For workup, the solvent can be removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) and brine to remove unreacted amine and catalyst. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude intermediate.

Part B: Nitrosation to form 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine)

-

Reaction Setup: Dissolve the crude intermediate this compound (1.0 equiv.) in a solvent mixture, such as acetonitrile/ethanol.[7] Cool the solution to 0°C in an ice bath.

-

Nitrosation: Slowly add a nitrosating agent. A common laboratory agent is tert-butyl nitrite (3.0 equiv.).[1][7] Alternatively, a mixture of sodium nitrite in aqueous formic acid can be used.[4]

-

Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Protect the reaction from light, as nitrosoureas can be light-sensitive.

-

Isolation and Purification:

-

Quench the reaction by adding cold water.

-

Extract the product into an organic solvent like dichloromethane or ethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude yellowish oil or solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) to obtain pure Lomustine as a pale yellow solid.[5]

-

Characterization Protocol

The identity and purity of the synthesized compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the structure by identifying characteristic peaks corresponding to the cyclohexyl and chloroethyl moieties. The absence of impurity peaks confirms the purity.[5]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using an electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer.[8]

-

Confirm the presence of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of Lomustine (233.7 g/mol ).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a method using a C18 reverse-phase column.

-

Use a mobile phase gradient of acetonitrile and water.

-

Assess the purity of the final compound by calculating the peak area percentage at a suitable UV wavelength (e.g., 230 nm). The purified product should ideally show a single major peak.

-

Mechanism of Action: DNA Alkylation and Cross-Linking

The cytotoxic effects of chloroethylnitrosoureas (CENUs) are mediated through a complex series of chemical transformations that occur under physiological conditions, culminating in the alkylation of nucleic acids.[9]

Bioactivation and Formation of Reactive Intermediates

CENUs do not require metabolic activation to exert their effects.[1] In the aqueous physiological environment, the parent compound undergoes spontaneous decomposition. This process generates two key reactive species: a 2-chloroethyl diazonium ion and an isocyanate .

-

The 2-chloroethyl diazonium ion is the primary alkylating species. It can lose a nitrogen molecule to form a highly reactive chloroethyl carbocation .

-

The isocyanate is responsible for carbamoylating proteins, which contributes to some of the drug's side effects but is considered less critical for its primary anticancer activity.[9]

The DNA Cross-Linking Cascade

The key to the high cytotoxicity of CENUs is their ability to form DNA interstrand cross-links (ICLs), which are exceptionally difficult for cancer cells to repair.[10]

-

Initial Alkylation: The chloroethyl carbocation initially alkylates a nucleophilic site on a DNA base, most commonly the O⁶ position of guanine.[2][10]

-

Intramolecular Cyclization: The resulting O⁶-(2-chloroethyl)guanine adduct is unstable. It undergoes a rapid intramolecular cyclization, where the nitrogen at the N1 position of the guanine ring attacks the chloroethyl group, displacing the chloride ion. This forms a cyclic O¹,N⁶-ethanoguanine intermediate.[10]

-

Interstrand Cross-Link Formation: This strained cyclic intermediate is highly electrophilic and reacts with the N³ position of a cytosine base on the opposite DNA strand, forming a stable guanine-cytosine interstrand cross-link.[10]

This ICL physically prevents the separation of the DNA strands, thereby blocking the processes of DNA replication and transcription, which ultimately triggers apoptotic cell death.[11]

Caption: Mechanism of action for Lomustine (CCNU).

Preclinical In Vitro Evaluation

To assess the anticancer potential of newly synthesized derivatives, a series of standardized in vitro assays are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., L1210 leukemia, S-180 sarcoma, or human glioma cell lines) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13][14] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[14]

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the purple formazan crystals.[12][15] Mix gently on an orbital shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This assay determines if the compound induces cell cycle arrest at a specific phase, a common outcome for DNA-damaging agents.[16]

Protocol:

-

Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count them.

-

Fixation: Resuspend approximately 1 x 10⁶ cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI, a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[16]

-

Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

DNA Interstrand Cross-Link (ICL) Detection

The modified alkaline comet assay is a sensitive method to detect ICLs in individual cells. ICLs act as a bridge between the two DNA strands, reducing the migration of DNA in an electric field after the cells are exposed to a denaturing dose of radiation.[19][20]

Protocol:

-

Treatment & Irradiation: Treat cells with the test compound. After treatment, irradiate the cells on ice with a fixed dose of gamma or X-rays (e.g., 10-20 Gy) to introduce a known number of random strand breaks.

-

Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoid (supercoiled DNA).

-

Alkaline Denaturation & Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Apply an electric field.

-

Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green). In untreated cells, irradiation causes DNA breaks, allowing DNA to migrate out of the nucleus, forming a "comet tail." In cells treated with a cross-linking agent, the ICLs retard this migration, resulting in a smaller comet tail. The degree of cross-linking is inversely proportional to the comet tail moment.[20]

Structure-Activity and Pharmacokinetic Insights

The therapeutic index of CENUs is influenced by a balance between their lipophilicity (for BBB penetration and cell uptake) and their chemical reactivity.

Key Structure-Activity Relationships (SAR)

-

Lipophilicity (LogP): There is a parabolic relationship between the octanol/water partition coefficient (LogP) and anticancer activity. Optimal activity against L-1210 leukemia is observed for compounds with LogP values near zero.[21][22] Highly lipophilic compounds may be poorly bioavailable, while highly hydrophilic compounds may not effectively cross cell membranes.

-

Carbamoylating Activity: The nature of the substituent on the non-chloroethyl-bearing nitrogen influences carbamoylating activity. Bulky or aromatic substituents tend to decrease this activity, which may reduce certain side effects.

-

Cyclohexyl Ring Substitution: Adding a methyl group to the cyclohexyl ring (as in Semustine) or hydroxylating it can alter the compound's lipophilicity and metabolic profile, thereby affecting both efficacy and toxicity.[23]

Table 1: Physicochemical Properties and Activity of Key Derivatives

| Compound | R-Group | LogP (Calculated) | Primary Use | Key SAR Insight |

| Lomustine (CCNU) | Cyclohexyl | ~2.8 | Brain Tumors, Lymphoma[1] | High lipophilicity aids BBB penetration. |

| Semustine (MeCCNU) | 4-Methylcyclohexyl | ~3.3 | Investigational, GI Cancers | Increased lipophilicity; linked to higher carcinogenicity risk. |

| Carmustine (BCNU) | 2-Chloroethyl | ~1.5 | Brain Tumors, Multiple Myeloma | Lower LogP than CCNU, administered IV. |

| Chlorozotocin | Glucopyranosyl | -1.5 to -2.0 (est.) | Investigational | Low carbamoylating activity, reduced myelosuppression. |

Pharmacokinetic Profile

The clinical utility of these drugs is heavily defined by their behavior in the body.

-

Absorption & Metabolism: Orally administered Lomustine is rapidly and completely absorbed but undergoes extensive first-pass metabolism in the liver. The parent drug is often undetectable in plasma.[23] The primary active species in circulation are its monohydroxylated metabolites (e.g., trans-4-hydroxy CCNU), which retain alkylating activity.[23][24]

-

Distribution: Due to their high lipid solubility, Lomustine and its metabolites are widely distributed throughout the body and readily cross the blood-brain barrier, achieving significant concentrations in the cerebrospinal fluid (CSF).[25]

-

Toxicity & Elimination: The most significant toxicity is delayed, cumulative myelosuppression, with nadirs (lowest blood counts) typically occurring 4-6 weeks after administration.[3][24] This delayed effect necessitates dosing cycles of at least 6 weeks. Elimination occurs primarily via renal excretion of the metabolites.[25]

Table 2: Pharmacokinetic Parameters of Oral Lomustine

| Parameter | Value | Clinical Implication |

| Bioavailability | ~100% (but extensive first-pass) | Oral administration is effective, but activity is due to metabolites.[1] |

| Time to Peak Plasma (Metabolites) | 2 - 4 hours | Relatively rapid appearance of active species in circulation.[23] |

| Protein Binding | ~50% | A significant fraction is free to distribute into tissues.[3] |

| Elimination Half-Life (Metabolites) | 16 - 48 hours | Prolonged exposure to active alkylating agents.[1] |

| CSF:Plasma Ratio | >50% | Excellent penetration into the central nervous system.[3] |

Conclusion and Future Directions

This compound and its nitrosourea derivatives remain a cornerstone in the chemotherapy of CNS malignancies. Their unique ability to cross the blood-brain barrier and induce highly cytotoxic DNA interstrand cross-links underpins their clinical efficacy. The protocols and data presented in this guide offer a framework for the synthesis, characterization, and rigorous preclinical evaluation of these compounds.

Future research should focus on designing novel derivatives with an improved therapeutic index. This can be achieved by modulating lipophilicity to optimize drug delivery while minimizing off-target toxicity, and by altering the carbamoylating moiety to reduce side effects. The quantitative assays described herein are critical tools for these drug discovery efforts, enabling a rational, data-driven approach to developing the next generation of chloroethylurea-based anticancer agents.

References

-

Hansch, C., Smith, N., Engle, R., & Wood, H. (1980). Antitumor structure-activity relations. Nitrosoureas vs. L-1210 leukemia. Journal of Medicinal Chemistry, 23(10), 1095-1101. [Link]

-

Wikipedia. (n.d.). Lomustine. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Hansch, C., Smith, N., Engle, R., & Wood, H. (1972). Quantitative structure-activity relationships of antineoplastic drugs: nitrosoureas and triazenoimidazoles. Cancer Chemotherapy Reports, 56(4), 443-456. [Link]

-

ResearchGate. (2016). Quantum Chemical Structure Activity Studies of Anticancer Activity of Seconucleoside Nitrosourea Analogs. Retrieved from [Link]

- Google Patents. (n.d.). RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.

-

Robins, P., Harris, A. L., Goldsmith, I., & Lindahl, T. (1983). Cross-linking of DNA induced by chloroethylnitrosourea is prevented by O6-methylguanine-DNA methyltransferase. Nucleic Acids Research, 11(21), 7743–7758. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT studies on the quantitative structure-activity relationship of N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosoureas as anticancer agents. Retrieved from [Link]

-

Lemoine, A., Lucas, C., & Ings, R. M. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775-791. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Jaman, Z., Qu, W., & Nagy, Z. K. (2019). Rapid On-Demand Synthesis of Lomustine under Continuous Flow Conditions. Organic Process Research & Development, 23(3), 334-341. [Link]

-

Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Chemical Research in Toxicology, 23(11), 1171-1185. [Link]

-

Bodell, W. J., & Pongracz, K. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. Chemical Research in Toxicology, 12(11), 1043-1050. [Link]

-

Spanswick, V. J., Hartley, J. A., & Hartley, J. M. (2012). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. Methods in Molecular Biology, 920, 195-205. [Link]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Molecules, 17(8), 9475-9495. [Link]

-